molecular formula C20H34O2 B157372 [1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale CAS No. 1857-24-5

[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale

Cat. No. B157372
CAS RN: 1857-24-5
M. Wt: 306.5 g/mol
InChI Key: MJHWZTRFACWHTA-AKZLODSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale is a natural product that belongs to the class of sesquiterpenes. It is commonly known as patchouli alcohol and is obtained from the leaves of the patchouli plant (Pogostemon cablin). Patchouli oil is widely used in the perfume industry due to its unique aroma. However, recent scientific studies have shown that patchouli alcohol has several potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of patchouli alcohol is not fully understood. However, several studies have suggested that it may exert its therapeutic effects through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Patchouli alcohol has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Patchouli alcohol has been shown to have a neuroprotective effect by improving cognitive function and reducing neuroinflammation.

Advantages And Limitations For Lab Experiments

Patchouli alcohol has several advantages for lab experiments. It is a natural product that is readily available and has low toxicity. It can be easily synthesized using chemical or biotransformation methods. However, the limitations of patchouli alcohol include its low solubility in water and its instability under certain conditions.

Future Directions

Several future directions for the research of patchouli alcohol can be identified. These include the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Further studies are needed to elucidate the mechanism of action of patchouli alcohol and to identify its molecular targets. The development of novel synthetic methods for patchouli alcohol and its derivatives may also lead to the discovery of new therapeutic agents.

Scientific Research Applications

Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been reported to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Several studies have also shown that patchouli alcohol can modulate the immune system and improve cognitive function.

properties

CAS RN

1857-24-5

Product Name

[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol

InChI

InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1

InChI Key

MJHWZTRFACWHTA-AKZLODSSSA-N

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C

SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
Reactant of Route 2
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
Reactant of Route 3
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
Reactant of Route 4
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
Reactant of Route 5
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
Reactant of Route 6
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale

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